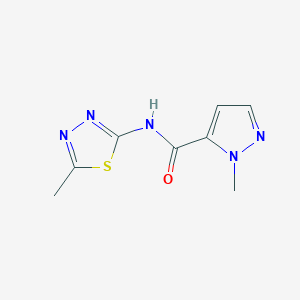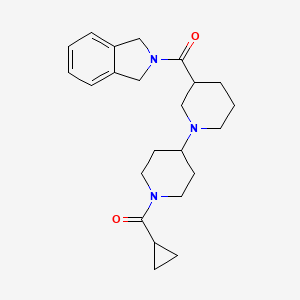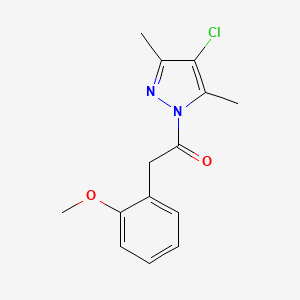![molecular formula C21H24N2O3 B5366598 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5366598.png)
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is an organic compound with the molecular formula C21H24N2O3 It is characterized by the presence of a benzamide core substituted with trimethyl groups and a morpholinylcarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield the benzamide.
Introduction of the Morpholinylcarbonyl Group: The morpholinylcarbonyl group can be introduced through a coupling reaction between the benzamide and morpholine-4-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The morpholinylcarbonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-trimethyl-N-phenylbenzamide: Lacks the morpholinylcarbonyl group, resulting in different chemical properties and applications.
2,4,6-trimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is unique due to the presence of both trimethyl groups and a morpholinylcarbonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-12-15(2)19(16(3)13-14)20(24)22-18-6-4-17(5-7-18)21(25)23-8-10-26-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWPKQRSFXOFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366519.png)

![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxo-N-propylacetamide](/img/structure/B5366527.png)
![2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B5366535.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5366541.png)
![3-(1H-pyrazol-5-yl)-1-{[3-(pyrrolidin-1-ylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5366543.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366554.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5366569.png)
![2,3,5,6-tetramethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5366573.png)
![2-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5366583.png)
![4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5366591.png)
![methyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]butanoate](/img/structure/B5366609.png)

